molecular formula C18H24ClNO4 B2836740 2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one CAS No. 1396684-68-6

2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one

Cat. No. B2836740
CAS RN: 1396684-68-6
M. Wt: 353.84
InChI Key: WHDUJTUFEBBASV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C18H24ClNO4 and its molecular weight is 353.84. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformation

One area of research involving complex chemical compounds such as 2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one focuses on their synthesis and transformation. Studies have demonstrated various methodologies to synthesize and transform related structures for potential applications in medicinal chemistry and material science. For instance, research on the novel photochemical transformation of certain benzoxazine derivatives to β-lactam compounds highlights innovative pathways for creating new chemical entities with potential pharmaceutical applications (Marubayashi et al., 1992).

Anticonvulsant and Anti-inflammatory Properties

Research into compounds structurally similar to 2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one often explores their potential pharmacological properties. Investigations into imidooxy anticonvulsants show that analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione exhibit promising anticonvulsant activity, indicating potential applications in treating seizure disorders (Farrar et al., 1993). Similarly, studies on novel antibacterial compounds targeting specific anaerobic bacteria demonstrate the potential of utilizing specific chemical structures for developing new antibacterial agents (Dickens et al., 1991).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-16(2,24-14-7-5-13(19)6-8-14)15(21)20-9-18(10-20)11-22-17(3,4)23-12-18/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDUJTUFEBBASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one

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